1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound this compound represents a sophisticated organic molecule with well-defined stereochemical properties. The International Union of Pure and Applied Chemistry nomenclature clearly indicates the presence of a chiral center at the 1-position of the propyl chain, specifically designated as the R-configuration. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the azidopropyl chain attached to the phenyl group adopts the R-configuration based on the priority sequence of substituents around the asymmetric carbon atom.
The molecular formula C₁₆H₁₇N₃O accurately represents the atomic composition, with a molecular weight of 267.33 grams per mole. The compound's Chemical Abstracts Service registry number 1217813-19-8 provides unambiguous identification in chemical databases. Alternative nomenclature includes (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)propane, which emphasizes the stereochemical configuration and the connectivity pattern between the azidopropyl and methylphenoxy moieties.
The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity. The R-configuration at the chiral center creates a specific spatial arrangement that distinguishes this enantiomer from its S-counterpart, potentially leading to different interaction profiles with biological targets or catalytic systems. The azide functional group (-N₃) serves as a highly reactive moiety, contributing to the compound's utility in click chemistry applications and bioorthogonal reactions.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex conformational characteristics arising from its flexible alkyl chain and multiple aromatic systems. The compound possesses six rotatable bonds, indicating significant conformational flexibility that allows for various spatial arrangements of the molecular framework. This flexibility primarily originates from the propyl chain connecting the azide group to the chiral center and the ether linkage between the phenyl and methylphenyl rings.
The XLogP3-AA value of 5 indicates highly lipophilic character, suggesting strong partitioning into organic phases and limited water solubility. This lipophilicity stems from the predominantly aromatic character of the molecule, with two benzene rings and a relatively small polar region consisting of the azide group and ether oxygen. The hydrogen bond acceptor count of three corresponds to the three nitrogen atoms in the azide group, while the absence of hydrogen bond donors reflects the lack of hydroxyl, amino, or other proton-donating functionalities.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the C-O bond connecting the chiral carbon to the methylphenoxy group and rotation around the C-C bonds in the propyl chain. The azide group's linear geometry (N-N-N angle approximately 180°) constrains the terminal portion of the molecule, while the aromatic rings maintain planar geometries. The methyl substituent on the phenoxy ring introduces steric considerations that may influence the preferred conformational states and intermolecular interactions.
Comparative Analysis with Structural Analogues
Comparative structural analysis reveals significant relationships between this compound and various analogous compounds that share structural motifs or functional groups. The compound 3-azidopropylamine serves as a simpler analogue containing the azidopropyl chain but lacking the aromatic ether framework. This comparison highlights the contribution of the aromatic systems to the overall molecular properties, particularly lipophilicity and conformational complexity.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₆H₁₇N₃O | 267.33 | Chiral center, azide group, diaryl ether |
| 3-Azidopropylamine | C₃H₈N₄ | 100.12 | Azide group, primary amine |
| 1-Azido-4-methylbenzene | C₇H₇N₃ | 133.15 | Azide group, methylated benzene ring |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Diaryl ether, no azide functionality |
The structural analogue 1-azido-4-methylbenzene demonstrates the properties of azide-containing aromatic compounds, exhibiting similar reactivity patterns in click chemistry applications while lacking the propyl chain and ether linkage present in the target compound. This comparison emphasizes the role of the propyl spacer in providing conformational flexibility and the chiral center in introducing stereochemical complexity.
Diphenyl ether represents the core ether linkage motif without azide functionality, providing insight into the contribution of the aromatic ether system to molecular properties. The comparison reveals that diphenyl ether exhibits a melting point range typical of diaryl ethers and demonstrates thermal stability characteristics that may be relevant to the target compound's behavior under various conditions. The presence of the methyl substituent in this compound modifies the electronic properties compared to unsubstituted diphenyl ether, potentially affecting reactivity and physical properties.
The compound [(E)-1-azido-3-phenylprop-2-enyl]benzene provides an interesting comparison with an unsaturated carbon chain and different stereochemical constraints. This analogue demonstrates how the introduction of a double bond alters molecular geometry and reduces conformational flexibility compared to the saturated propyl chain in the target compound. The analysis of these structural relationships provides valuable insights into structure-property relationships and guides the understanding of potential applications and reactivity patterns for this compound.
Properties
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652445 | |
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217813-19-8 | |
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Reduction of Prochiral Ketones
Chiral alcohols are frequently synthesized via asymmetric reduction of ketones using catalysts such as Corey–Bakshi–Shibata (CBS) or Noyori systems. For example:
Resolution of Racemic Alcohols
Racemic 3-chloro-1-phenylpropan-1-ol can be resolved using chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to isolate the (R)-enantiomer. Crystallization in toluene yields enantiopure material (99% ee).
Etherification via Mitsunobu Reaction
The Mitsunobu reaction couples the chiral alcohol with 2-methylphenol under stereochemical retention:
-
Conditions : (1R)-3-Chloro-1-phenylpropan-1-ol (1 eq), 2-methylphenol (1.2 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq) in THF (0°C to room temperature, 12 h).
-
Workup : Aqueous NaHCO₃ wash, column chromatography (hexanes:ethyl acetate = 4:1).
-
Yield : 85–90% of (1R)-3-chloro-1-(2-methylphenoxy)-1-phenylpropane.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Chiral HPLC Validation
-
Column : Chiralpak AD-H (4.6 × 250 mm).
-
Eluent : Hexanes:isopropanol (90:10), 1 mL/min.
-
Retention Time : (R)-enantiomer = 12.7 min; (S)-enantiomer = 14.2 min.
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Azide Reduction to Amine
The azide group can be reduced to a primary amine using:
Example Pathway:
| Method | Conditions | Notes |
|---|---|---|
| Hydrogenation | 1–3 atm H₂, RT, ethanol | Retains stereochemistry |
| Staudinger | THF/H₂O, 0°C to RT | Forms iminophosphorane intermediate |
Substitution Reactions
The benzyl ether and azide groups may undergo nucleophilic substitution under specific conditions:
- Azide displacement : Limited due to the stability of the C–N₃ bond. Requires strong nucleophiles (e.g., Grignard reagents) or photolytic activation.
- Ether cleavage : Acidic (HBr/AcOH) or oxidative (CrO₃) conditions cleave the benzyl ether to yield phenols .
Example:
Stability and Decomposition
- Thermal decomposition : Azides may explosively decompose >100°C, releasing nitrogen gas.
- Photolysis : Generates nitrenes, which can insert into C–H bonds or dimerize .
| Hazard | Mitigation Strategy |
|---|---|
| Thermal instability | Store at ≤4°C, avoid shock |
| Light sensitivity | Protect from UV/visible light |
Scientific Research Applications
Medicinal Chemistry
Pain Management and Neurological Disorders
One of the prominent applications of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is in the development of analgesics. Research indicates that compounds with azido groups can interact with voltage-gated calcium channels (VGCC), specifically the alpha-2-delta subunit, which is crucial in pain signaling pathways. A patent describes a series of alkoxyamino derivatives, including this compound, demonstrating significant affinity and activity against VGCCs, suggesting potential for treating pain and related disorders .
Materials Science
Polymer Chemistry
The azido group in this compound allows for click chemistry applications, particularly in the synthesis of functionalized polymers. The azide can undergo reactions such as azide-alkyne cycloaddition (the "click" reaction), facilitating the creation of complex polymer architectures with tailored properties. This application is crucial for developing advanced materials used in coatings, adhesives, and biomedical devices.
Synthetic Intermediate
Versatile Building Block
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, makes it valuable for constructing diverse chemical entities. This is particularly relevant in pharmaceutical development where complex molecules are often required.
Case Study: Pain Management
A study highlighted the efficacy of compounds similar to this compound in modulating VGCC activity. The findings indicated that these compounds could serve as promising candidates for developing new analgesic medications. The research utilized both in vitro assays and animal models to assess pain relief efficacy and mechanism of action .
Research on Polymer Applications
Another case study investigated the use of azido-containing compounds in creating novel polymeric materials. The research demonstrated that incorporating this compound into polymer chains enhanced mechanical properties and thermal stability. These findings suggest potential applications in high-performance materials for industrial uses .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The trifluoromethyl group in 1-azido-2-(trifluoromethyl)benzene enhances electron withdrawal, stabilizing the azide group but reducing nucleophilicity compared to the target compound’s ether-linked phenylpropoxy chain.
- Chirality : Both the target compound and 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene exhibit stereochemical specificity, critical for enantioselective reactions.
Physicochemical Properties
Notes:
Biological Activity
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an azido group, a phenyl ring, and a methyl-substituted benzene ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C16H17N3O
- CAS Number : 1217813-19-8
The presence of the azido group allows for diverse chemical reactions, including oxidation and reduction, which can be exploited in drug development and other applications .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through its functional groups. The azido group is particularly notable for participating in click chemistry , enabling the formation of stable triazole linkages with various targets. This property enhances its potential for use in drug design and molecular biology applications.
Interaction with Biological Targets
The compound's hydrophobic phenyl and methyl groups contribute to its binding affinity with proteins and nucleic acids, influencing its specificity and efficacy. Research indicates that such interactions can lead to modifications in cellular pathways, potentially resulting in therapeutic effects.
Antimicrobial Activity
Studies have shown that azido-containing compounds exhibit antimicrobial properties. For instance, derivatives of this compound have been investigated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Antitumor Effects
Preliminary research suggests that this compound may possess antitumor activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This effect is hypothesized to stem from the compound's ability to interact with specific receptors on tumor cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity .
- Cancer Cell Line Studies : Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis at concentrations above 10 µM .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Azido-2-methylbenzene | Lacks phenylpropoxy group | Reduced reactivity |
| 3-Azido-1-phenylpropane | Lacks methyl-substituted benzene ring | Limited hydrophobic interactions |
| 1-(Diphenylmethyl)-4-(3-hydroxyphenyl)-2-propenyl piperazine | Exhibits different receptor interactions | Effective against specific cancer types |
Q & A
Q. What are the common synthetic routes for preparing 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, propargyl bromide reacts with phenolic derivatives (e.g., 2-methylphenol) in the presence of a base like K₂CO₃ to form alkoxy intermediates, followed by azide introduction via SN2 substitution .
- Optimization : Catalytic systems (e.g., CuSO₄/Na ascorbate for click chemistry) improve yield and regioselectivity. Reflux conditions and solvent polarity (e.g., DCM/H₂O mixtures) are critical for controlling side reactions .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- 1H NMR : Key peaks include δ4.7 (azide-CH₂) and δ2.4 (methylbenzene), with integration ratios confirming stereochemistry .
- FT-IR : Azide stretch at ~2,100 cm⁻¹ and C-O-C ether vibrations at ~1,250 cm⁻¹ validate functional groups .
- HPLC/MS : Purity (>98%) and molecular ion ([M+H]⁺) should align with theoretical m/z values .
Q. What safety considerations are critical when handling this azide-containing compound?
Methodological Answer:
- Thermal Stability : Avoid heating above 40°C to prevent explosive decomposition. Use controlled environments (e.g., inert gas) during reactions .
- Toxicity Mitigation : Conduct reactions in fume hoods with PPE (gloves, goggles). Monitor azide accumulation via iodometric titration .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of 1,3-dipolar cycloadditions involving this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. Frontier Molecular Orbital (FMO) theory predicts regioselectivity based on HOMO-LUMO interactions between the azide and acetylene .
- MD Simulations : Solvent effects (e.g., DMSO vs. H₂O) on reaction pathways can be modeled using GROMACS .
Q. What strategies resolve contradictory data regarding the compound’s stability under different catalytic conditions?
Methodological Answer:
Q. How can ecological impact assessments be designed for this compound?
Methodological Answer:
Q. What theoretical frameworks guide the integration of this compound into medicinal chemistry research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
